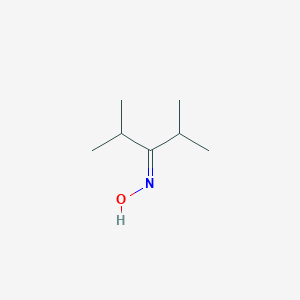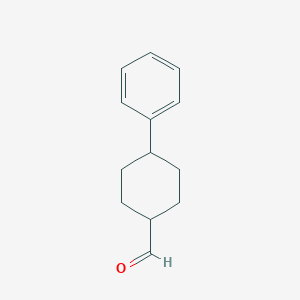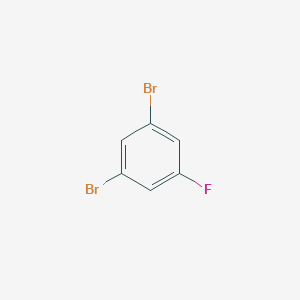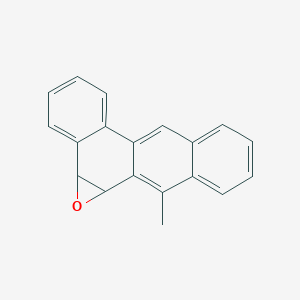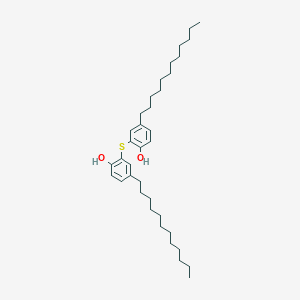
2,2'-Thiobis(4-dodecylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Thiobis(4-dodecylphenol) is a chemical compound that belongs to the class of phenols. It is commonly used as an antioxidant in the industry to prevent the oxidation of various materials, such as rubber, plastics, and oils. The compound has also been studied for its potential applications in the field of medicine and biomedical research.
Mecanismo De Acción
The mechanism of action of 2,2'-Thiobis(4-dodecylphenol) involves its ability to scavenge free radicals and prevent oxidative damage to cells and tissues. The compound also activates various signaling pathways that regulate cell growth, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2,2'-Thiobis(4-dodecylphenol) can regulate various biochemical and physiological processes in the body. It has been shown to reduce inflammation, improve cardiovascular function, and enhance cognitive function. The compound has also been shown to have antimicrobial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2'-Thiobis(4-dodecylphenol) in lab experiments include its high stability and low toxicity. The compound is also readily available and can be synthesized in large quantities. However, the limitations of using the compound include its low solubility in water and its tendency to form aggregates in solution.
Direcciones Futuras
There are several future directions for research on 2,2'-Thiobis(4-dodecylphenol). One area of interest is the development of novel formulations and delivery systems that can improve the solubility and bioavailability of the compound. Another area of interest is the investigation of the compound's potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's antioxidant and anti-inflammatory properties.
Métodos De Síntesis
The synthesis of 2,2'-Thiobis(4-dodecylphenol) involves the reaction of 4-dodecylphenol with sulfur dichloride in the presence of a base catalyst. The reaction yields the desired compound, which can be purified through various methods, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2,2'-Thiobis(4-dodecylphenol) has been extensively studied for its potential applications in the field of medicine and biomedical research. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Propiedades
Número CAS |
1262-31-3 |
|---|---|
Nombre del producto |
2,2'-Thiobis(4-dodecylphenol) |
Fórmula molecular |
C36H58O2S |
Peso molecular |
554.9 g/mol |
Nombre IUPAC |
4-dodecyl-2-(5-dodecyl-2-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C36H58O2S/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33(37)35(29-31)39-36-30-32(26-28-34(36)38)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,37-38H,3-24H2,1-2H3 |
Clave InChI |
QDRFHDDAGLWIAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCCCCC)O |
Otros números CAS |
1262-31-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



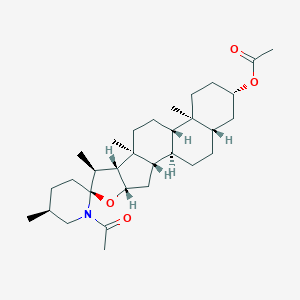
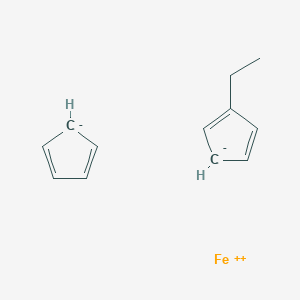
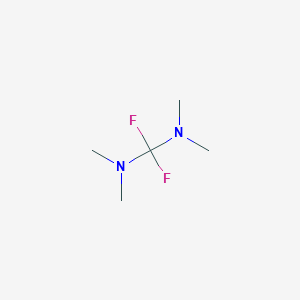
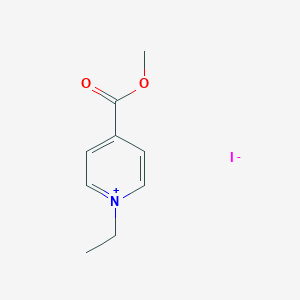
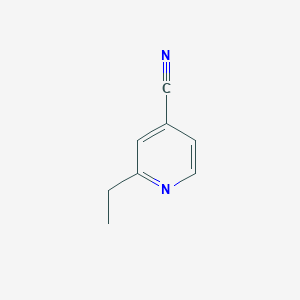
![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)
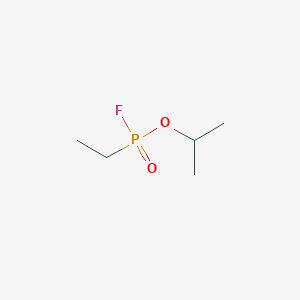
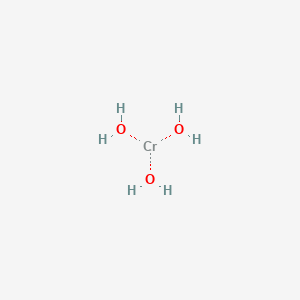
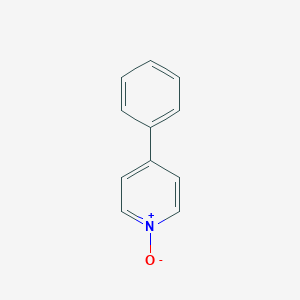
![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
